molecular formula C17H16N2O2 B3430917 2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one CAS No. 870692-98-1

2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one

Cat. No. B3430917
CAS RN: 870692-98-1
M. Wt: 280.32 g/mol
InChI Key: ZUAKYEINYRAVOG-UHFFFAOYSA-N
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Description

2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one, commonly referred to as 2H-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one, is a synthetic compound belonging to the quinazolinone family. It has recently been studied for its potential use in a variety of scientific applications, including drug development and biochemistry.

Scientific Research Applications

2H-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one has been studied for its potential use in drug development and biochemistry. In particular, it has been investigated for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been studied for its potential to act as an antioxidant and to modulate the activity of certain ion channels, as well as its ability to act as an agonist of the serotonin 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

2H-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it an ideal compound for use in drug development and biochemistry studies. Additionally, it has been shown to have a number of biochemical and physiological effects, making it a useful tool for investigating these effects. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, meaning that it must be used quickly and in small amounts. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.

Future Directions

Given the potential of 2H-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one, there are a number of future directions that could be explored. These include further investigation into its mechanism of action, its potential uses in drug development and biochemistry, and its ability to modulate the activity of certain ion channels. Additionally, further research could be conducted into its potential use as an antioxidant and its ability to act as an agonist of the serotonin 5-HT2A receptor. Finally, further investigation into its pharmacokinetics and pharmacodynamics could be conducted to better understand its effects in vivo.

Synthesis Methods

2H-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one can be synthesized through a multi-step process. The first step involves the condensation of 4-(propan-2-yl)phenol with ethyl acetoacetate in the presence of sodium methoxide, followed by the addition of hydroxylamine hydrochloride. This reaction produces a hydrazone intermediate, which is then treated with sodium hydroxide to form the desired quinazolinone compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one involves the condensation of 2-aminobenzamide with 4-isopropylbenzaldehyde followed by cyclization and oxidation steps.", "Starting Materials": [ "2-aminobenzamide", "4-isopropylbenzaldehyde", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide (1.0 eq) and 4-isopropylbenzaldehyde (1.2 eq) in acetic acid and add a catalytic amount of sodium acetate. Heat the mixture to reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium hydroxide to adjust the pH to 9-10. Stir the mixture for 30 minutes.", "Step 3: Filter the precipitated solid and wash with water. Dry the solid and recrystallize from ethanol to obtain 2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one.", "Step 4: Oxidation of the product can be achieved by treating with hydrogen peroxide in the presence of a catalyst such as sodium tungstate or silver nitrate." ] }

CAS RN

870692-98-1

Product Name

2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

3-(4-propan-2-ylphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C17H16N2O2/c1-11(2)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)18-17(19)21/h3-11H,1-2H3,(H,18,21)

InChI Key

ZUAKYEINYRAVOG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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